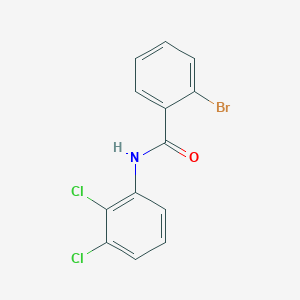![molecular formula C28H24N2O4 B5551662 8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)
8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 8-hydroxyquinoline derivatives typically involves strategic functionalization to introduce various substituents that can alter their properties for targeted applications. For instance, the synthesis of novel 8-hydroxyquinoline-substituted boron-dipyrromethene compounds demonstrates the incorporation of the 8-hydroxyquinoline moiety into complex molecules, showcasing the versatility of these compounds in creating pH-sensitive fluorescent sensors (Chen et al., 2011).
Molecular Structure Analysis
The molecular structure of these derivatives is crucial in determining their chemical and physical properties. The molecular structures of some 8-hydroxyquinoline derivatives have been elucidated using single-crystal X-ray diffraction analyses, revealing the influence of steric configuration and linking groups on their fluorescence properties (Chen et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 8-hydroxyquinoline derivatives is influenced by their molecular structure. These compounds participate in various reactions, such as the formation of complexes with metals, demonstrating their utility in coordination chemistry and sensor development. For example, phosphorus-fluorine chemistry studies have shown the reactivity of 8-hydroxyquinoline derivatives with phosphorane, yielding complexes with unique structural features (John et al., 1974).
Physical Properties Analysis
The physical properties of 8-hydroxyquinoline derivatives, such as luminescence and stability, are directly related to their molecular structure and the nature of substituents. Studies on main chain polymeric metal complexes containing 8-hydroxyquinoline units have highlighted their potential in applications like dye-sensitized solar cells, showcasing good stability and conversion efficiency (Xiao et al., 2010).
Chemical Properties Analysis
The chemical properties, such as binding affinity and coordination behavior, make 8-hydroxyquinoline derivatives valuable in supramolecular chemistry and materials science. Their ability to form complexes with various metals leads to diverse applications, from luminescent materials to magnetic and electronic devices. The development of 8-hydroxyquinoline-functionalized molecular switches as pH sensors in aqueous solutions illustrates the chemical versatility and application potential of these compounds (Akbar et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-[2-[2-(2-quinolin-8-yloxyethoxy)phenoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c1-2-12-24(32-18-20-34-26-14-4-8-22-10-6-16-30-28(22)26)23(11-1)31-17-19-33-25-13-3-7-21-9-5-15-29-27(21)25/h1-16H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBGTEGRKXGCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)OCCOC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)
![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)
![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)
![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)
![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)
![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)
![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)



![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)